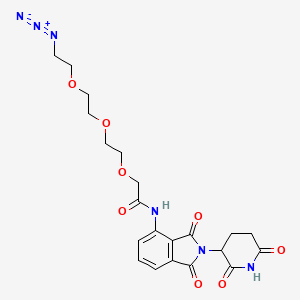

Pomalidomide-PEG3-azide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pomalidomide-PEG3-azide is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand and a 3-unit PEG linker used in PROTAC technology . It’s used for click chemistry with the target ligand through the PEGylated crosslinker with pendant azide .

Synthesis Analysis

Pomalidomide-PEG3-azide enables the synthesis of molecules for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology . This conjugate contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with pendant azide for click chemistry with a target ligand .

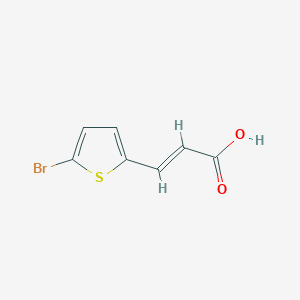

Molecular Structure Analysis

The empirical formula of Pomalidomide-PEG3-azide is C21H24N6O8 . Its molecular weight is 488.45 . The SMILES string representation is O=C(C(CC1)N(C2=O)C(C3=C2C=CC=C3NC(COCCOCCOCCN=[N+]=[N-])=O)=O)NC1=O .

Chemical Reactions Analysis

Pomalidomide-PEG3-azide is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Wissenschaftliche Forschungsanwendungen

1. Drug Delivery and Targeted Therapy

Pomalidomide-PEG3-azide is utilized in the field of targeted drug delivery due to the conjugation abilities of PEG (polyethylene glycol) derivatives. These derivatives are increasingly employed in conjugation chemistry and targeted drug delivery systems. The incorporation of azido-functionalized PEG derivatives into nanoparticle-forming polymeric systems is essential for effective drug delivery. The synthesis of 1,2,3-triazole adducts from PEG azides allows for straightforward NMR-based quantitative end-group analysis, enhancing the accuracy of drug delivery systems (Semple et al., 2016).

2. Immune System Modulation

Pomalidomide, part of Pomalidomide-PEG3-azide, is known for its immunomodulatory properties. It is observed to have a significant impact on the immune system, particularly in the treatment of hematological malignancies like multiple myeloma. Pomalidomide exerts its effects by affecting both cellular and humoral limbs of the immune system, showcasing anti-angiogenic properties and influencing signal transduction, which partly explains its selective efficacy in subsets of hematological conditions (Kotla et al., 2009).

3. Impact on Tumor Microenvironment

In the context of CNS lymphoma, Pomalidomide shows promising results. It demonstrates significant therapeutic activity with major impacts on the tumor microenvironment. Notably, it increases the presence of macrophages and natural killer cells while decreasing M2-polarized tumor-associated macrophages and increasing M1-polarized macrophages. This indicates a strong influence on the tumor's immune environment, potentially making it a valuable agent in cancer therapy (Li et al., 2013).

4. Modification of Biological Macromolecules

Pomalidomide-PEG3-azide's components are used in the modification of biological macromolecules, such as proteins, to prevent immune recognition. This is critical in developing stealth biomedical applications, such as drug delivery systems where avoiding the immune system can enhance therapeutic efficiency. The introduction of PEG or alternative polymers like POx (poly(2-oxazoline)) to proteinaceous nanoparticles can provide a 'stealth' coating, minimizing immune interactions and improving pharmacokinetics (Bludau et al., 2017).

Wirkmechanismus

Pomalidomide-PEG3-azide is used in PROTAC technology. This conjugate contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with pendant azide for click chemistry with a target ligand . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Safety and Hazards

Zukünftige Richtungen

Pomalidomide-PEG3-azide is a promising tool in the field of targeted protein degradation and PROTAC technology . It’s anticipated that the development of new therapies using this compound will have a significant impact on the overall clinical outcome of advanced stage relapsed and refractory patients .

Relevant Papers

Pomalidomide-PEG3-azide is a new and potent IMiD molecule. Recent clinical studies have demonstrated its activity in relapsed or refractory myeloma, particularly in lenalidomide and bortezomib-refractory patients . The addition of pomalidomide to the anti-myeloma armamentarium is widely anticipated to have a significant impact on the overall clinical outcome of advanced stage relapsed and refractory MM patients .

Eigenschaften

IUPAC Name |

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O8/c22-26-23-6-7-33-8-9-34-10-11-35-12-17(29)24-14-3-1-2-13-18(14)21(32)27(20(13)31)15-4-5-16(28)25-19(15)30/h1-3,15H,4-12H2,(H,24,29)(H,25,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTLUBRCOXPZLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pomalidomide-PEG3-azide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-isopropylureido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2596591.png)

![1-((1-(2-methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2596594.png)

![N-(1-hydroxy-2-methylpropan-2-yl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B2596601.png)

![5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2596602.png)

![1-(1-Benzothiophen-3-yl)-2-[(9-methylpurin-6-yl)amino]ethanol](/img/structure/B2596603.png)

![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2596604.png)